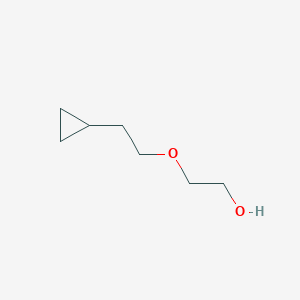
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a quinoline and a piperidine ring. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting specific enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in scientific research. One potential direction is the development of new drugs and therapies for cancer and neurodegenerative diseases based on the inhibition of specific kinases and proteins. Another potential direction is the investigation of the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research. Additionally, the use of this compound in combination with other drugs and therapies can be explored to enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the reaction between 4,4-Difluoro-1-piperidinecarboxaldehyde and 2-chloro-4-cyanonicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained by filtration and purification.
科学研究应用
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to have significant applications in the development of new drugs and therapies for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
属性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQREBWKDLSYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)
![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)


![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)


![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)
![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)
